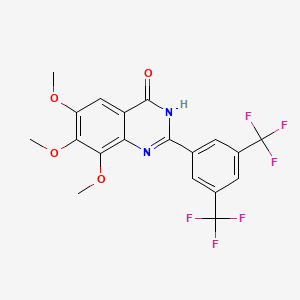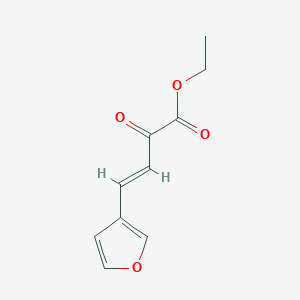![molecular formula C12H9ClN4 B12916222 5-Chloro-N-phenylimidazo[1,2-a]pyrazin-3-amine CAS No. 823806-60-6](/img/structure/B12916222.png)
5-Chloro-N-phenylimidazo[1,2-a]pyrazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-N-phenylimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-phenylimidazo[1,2-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-chloropyrazine with aniline derivatives in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or acetonitrile, with heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
5-Chloro-N-phenylimidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted imidazo[1,2-a]pyrazines .
科学的研究の応用
5-Chloro-N-phenylimidazo[1,2-a]pyrazin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-Chloro-N-phenylimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their use as GABA receptor modulators and proton pump inhibitors.
Imidazo[4,5-b]pyridines: Investigated for their anticancer and anti-inflammatory properties.
Imidazo[1,5-a]pyridines: Utilized in the development of luminescent materials and optoelectronic devices.
Uniqueness
5-Chloro-N-phenylimidazo[1,2-a]pyrazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloro and phenyl groups enhances its potential for diverse applications in medicinal chemistry and material science .
特性
CAS番号 |
823806-60-6 |
|---|---|
分子式 |
C12H9ClN4 |
分子量 |
244.68 g/mol |
IUPAC名 |
5-chloro-N-phenylimidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C12H9ClN4/c13-10-6-14-7-11-15-8-12(17(10)11)16-9-4-2-1-3-5-9/h1-8,16H |
InChIキー |
SFTVPTWEGZMDHH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=CN=C3N2C(=CN=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


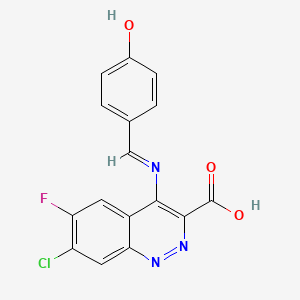
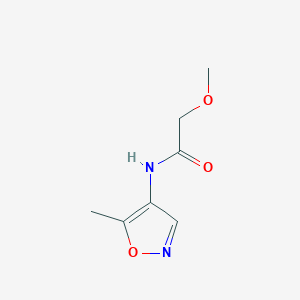

![Imidazo[5,1-a]phthalazine, 3-phenyl-6-(2-pyridinylmethoxy)-](/img/structure/B12916161.png)


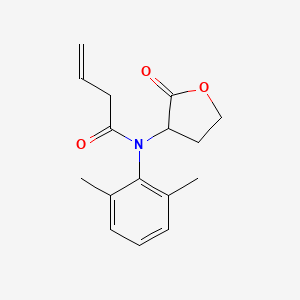
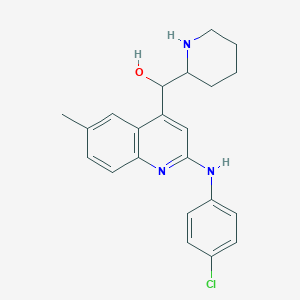
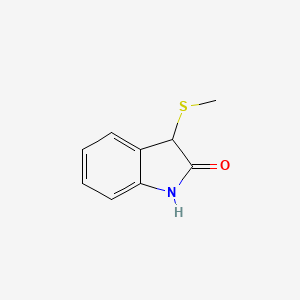
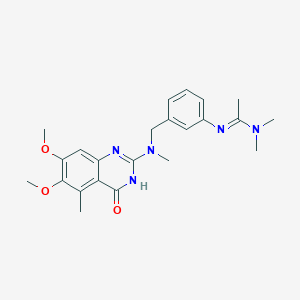
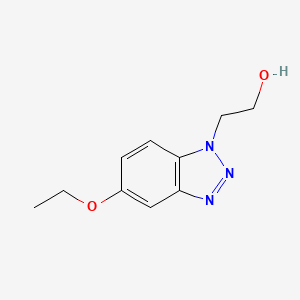
![2H-pyrrolo[1,2-e][1,2,5]oxadiazine](/img/structure/B12916210.png)
